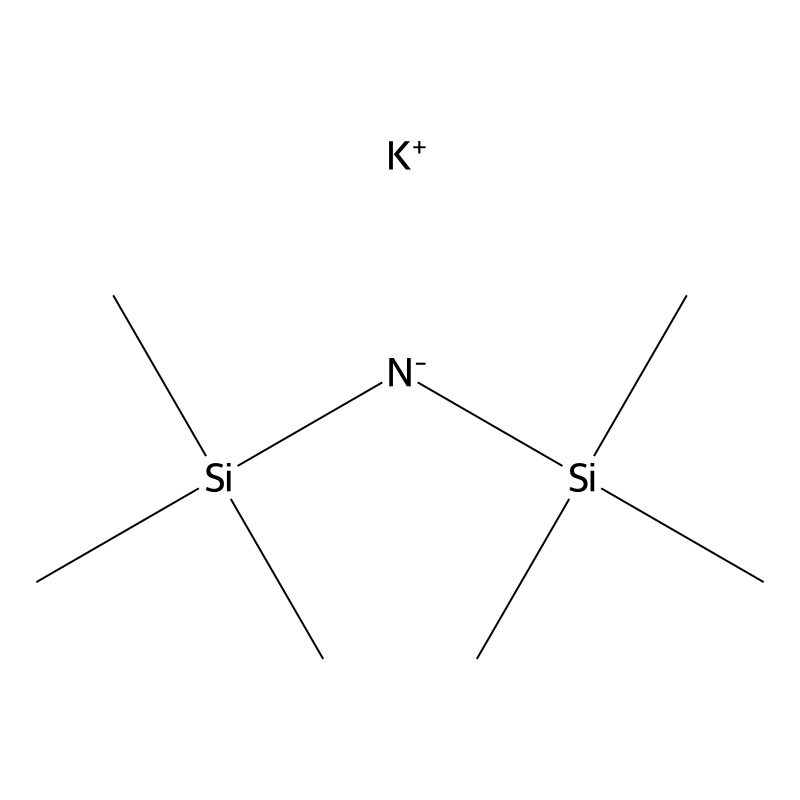

Potassium bis(trimethylsilyl)amide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis

Deprotonation

KHMDS functions as a powerful base for deprotonating a variety of organic substrates, enabling the formation of reactive carbanion intermediates. These carbanions can participate in diverse reactions, including:

- Alkylation and acylation: KHMDS facilitates the introduction of alkyl or acyl groups onto various molecules, forming new carbon-carbon or carbon-oxygen bonds, respectively [].

- Condensation reactions: Deprotonation by KHMDS promotes the formation of new carbon-carbon bonds through aldol condensation, Claisen condensation, and other condensation reactions, crucial for constructing complex organic structures [].

- Ring opening reactions: KHMDS can activate specific bonds in cyclic compounds, allowing for further functionalization through ring-opening reactions [].

Non-nucleophilic base

Unlike other strong bases, KHMDS exhibits minimal nucleophilicity, meaning it has a low tendency to react with the electrophilic center itself. This property is particularly advantageous in reactions where the desired outcome involves deprotonation without undesired side reactions caused by nucleophilic attack on the electrophile [].

Organometallic Chemistry

KHMDS plays a crucial role in organometallic chemistry, particularly in the synthesis and characterization of organometallic compounds. Its applications include:

- Formation of organometallic reagents: KHMDS can deprotonate organometallic precursors, generating reactive organometallic reagents that participate in various coupling reactions and other transformations [].

- Stabilization of reactive intermediates: The bulky trimethylsilyl groups in KHMDS offer steric protection, stabilizing highly reactive organometallic intermediates and enabling further manipulation [].

Potassium bis(trimethylsilyl)amide is a strong, non-nucleophilic base characterized by the chemical formula C₆H₁₈KNSi₂ and a molecular weight of 199.48 g/mol. This compound is a potassium salt of hexamethyldisilazane, featuring two trimethylsilyl groups attached to a nitrogen atom, which enhances its solubility in organic solvents. In solution, it exists primarily as solvated monomers or dimers depending on the solvent and concentration used . The compound is known for its high reactivity and is sensitive to moisture, reacting vigorously with water and protic solvents .

KHMDS is a hazardous compound and should be handled with proper precautions. Here are some key safety points:

- Highly toxic: KHMDS can cause severe irritation and burns upon contact with skin and eyes. Inhalation can lead to respiratory problems.

- Flammable: KHMDS solutions in organic solvents are flammable and should be kept away from heat sources.

- Reacts violently with water: KHMDS reacts vigorously with water, releasing flammable hydrogen gas and heat. []

Potassium bis(trimethylsilyl)amide acts as a potent base in various organic reactions, particularly in deprotonation processes. It is commonly employed to generate enolates from carbonyl compounds, facilitating nucleophilic substitutions and other transformations. The approximate pKa of this compound is around 26, making it less basic than lithium diisopropylamide but still significantly reactive in organic synthesis .

Notable reactions include:

- Deprotonation of alcohols to form alkoxide ions.

- Formation of enolates from ketones and aldehydes.

- Nucleophilic substitutions involving alkyl halides and other electrophiles.

Potassium bis(trimethylsilyl)amide can be synthesized through several methods:

- Reaction of Potassium Hydride with Hexamethyldisilazane: This method involves the interaction of potassium hydride with hexamethyldisilazane under inert conditions:

- Direct Reaction with Potassium Metal: Another approach includes reacting potassium metal with hexamethyldisilane or similar silanes under controlled conditions to yield the desired compound .

These methods allow for the generation of potassium bis(trimethylsilyl)amide either as a solid or in solution form.

Potassium bis(trimethylsilyl)amide finds numerous applications in organic synthesis:

- Strong Base for Organic Reactions: It is widely used for generating enolates and facilitating nucleophilic substitutions.

- Reagent in Pharmaceutical Synthesis: It plays a crucial role in synthesizing various pharmaceutical compounds, including antineoplastic drugs and β3-adrenergic receptor agonists .

- Catalyst in Transition Metal-Free Reactions: Recent studies have shown its effectiveness as a catalyst in C−H silylation reactions without the need for transition metals .

Research on the interactions of potassium bis(trimethylsilyl)amide primarily focuses on its reactivity with various electrophiles and nucleophiles in organic synthesis. Its strong basicity allows it to interact effectively with carbonyl compounds, alcohols, and halides, facilitating diverse chemical transformations. Additionally, studies have explored its role as a nitrogen source in palladium-catalyzed reactions, showcasing its versatility in synthetic methodologies .

Potassium bis(trimethylsilyl)amide shares similarities with other organosilicon compounds but is distinguished by its unique properties:

| Compound Name | Formula | pKa | Notes |

|---|---|---|---|

| Lithium bis(trimethylsilyl)amide | C₆H₁₈LiNSi₂ | 36 | More basic than potassium variant; commonly used as a base. |

| Sodium bis(trimethylsilyl)amide | C₆H₁₈NaNSi₂ | 30 | Similar reactivity; used as a strong base. |

| Hexamethyldisilazane | C₆H₁₈NSi₂ | N/A | Precursor for potassium bis(trimethylsilyl)amide synthesis. |

Potassium bis(trimethylsilyl)amide stands out due to its sterically hindered structure, which provides unique reactivity patterns compared to its lithium and sodium counterparts. Its solubility and ability to function effectively as a non-nucleophilic base make it particularly valuable in organic synthesis applications .

Dimer-Monomer Equilibria in Coordinating vs. Non-Coordinating Solvents

KHMDS exists in dynamic equilibria between dimers, monomers, and ion pairs, governed by solvent coordination strength (Figure 1). In non-coordinating solvents like toluene, N,N-dimethylethylamine (DMEA), or triethylamine (Et3N), KHMDS predominantly forms disolvated dimers (10) characterized by distinct 29Si NMR chemical shifts (−20.8 to −22.0 ppm) and 15N–29Si coupling constants (J = 10.5–12.6 Hz). These dimers adopt a centrosymmetric structure with two potassium ions bridged by two HMDS− ligands, as confirmed by X-ray crystallography.

In contrast, coordinating solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) shift the equilibrium toward monomers. At 1.0 M THF, KHMDS exists as a tetrasolvated dimer (13), while neat THF (>12 M) favors a pentasolvated monomer (18) with a 29Si shift of −23.9 to −26.5 ppm and J = 14.1–16.9 Hz. This solvation-dependent deaggregation is entropy-driven, with DFT computations revealing a −4.2 kcal/mol stabilization for the monomer in THF compared to the dimer.

| Solvent Type | Dominant Species | 29Si Shift (ppm) | JN-Si (Hz) | Coordination Number |

|---|---|---|---|---|

| Toluene (nonpolar) | Dimer (10) | −20.8 to −22.0 | 10.5–12.6 | 4 (bis-solvated) |

| THF (polar) | Monomer (18) | −23.9 to −26.5 | 14.1–16.9 | 5 (pentasolvated) |

| HMPA (strongly polar) | Ion pair (12) | −28.0 to −29.4 | >18 | 6 (hexasolvated) |

Table 1: Solvent-dependent aggregation states of KHMDS.

Ion Pair Formation in Crown Ether and Cryptand Complexes

Crown ethers and cryptands dramatically alter KHMDS aggregation by encapsulating potassium ions. Equimolar 15-crown-5 stabilizes a dimeric structure, while excess crown ether induces ion-pair separation. For example, 18-crown-6 forms a solvent-separated ion pair at high concentrations, evidenced by an upfield 29Si shift (−29.4 ppm) and loss of 15N–29Si coupling. Cryptands like [2.2.2]cryptand yield contact-ion-paired cryptates, where the HMDS− anion remains proximate to the encapsulated K+ ion. These ion pairs exhibit unique reactivity profiles, as the cryptand’s rigid cavity impedes anion-cation recombination.

The halogen dance reaction mechanism mediated by potassium bis(trimethylsilyl)amide operates through an unprecedented dual catalytic cycle that achieves complete bromine translocation within one minute [5] [10]. This extraordinary reaction rate represents a significant advancement over traditional Lochmann-Schlosser base systems, which require stoichiometric quantities of potassium tert-butoxide [5]. The catalytic system employs only 1-10 mol% of potassium bis(trimethylsilyl)amide in combination with lithium diisopropylamide to facilitate successive bromine-metal exchanges across diverse aromatic substrates [5] [10].

Mechanistic Framework of Dual Catalytic Cycles

The dual catalytic mechanism involves formation of highly reactive mixed aggregates containing both lithium and potassium ions [5]. Initial deprotonation of bromopyridine substrates with lithium diisopropylamide generates 4-pyridyllithium intermediates, which coordinate with potassium bis(trimethylsilyl)amide to form mixed aggregate species [5]. These activated organometallic complexes undergo rapid bromine-metal exchange with substrate molecules, producing dibromopyridine intermediates and regenerating the catalytic species [5]. The thermodynamically favorable formation of more stable organometallic intermediates drives the complete catalytic cycle while maintaining catalyst turnover [5].

Substrate Scope and Reaction Optimization

Comprehensive kinetic analysis demonstrates that potassium bis(trimethylsilyl)amide exhibits superior catalytic activity compared to potassium tert-butoxide and tribromopyridine catalysts [5]. The reaction platform accommodates diverse bromoarene substrates including bromopyridines, bromoimidazoles, bromothiophenes, bromofurans, and bromobenzenes [5] [10]. Optimization studies reveal that catalyst loadings as low as 1 mol% provide 87% yield of target products within one hour, while 10 mol% loadings achieve complete conversion within one minute [5].

Table 1: Comparative Catalytic Performance Data for Halogen Dance Reactions

| Catalyst | Loading (mol%) | Reaction Time | Product Yield (%) | Substrate Scope |

|---|---|---|---|---|

| Potassium bis(trimethylsilyl)amide | 1.0 | 1 hour | 87 | Bromopyridines, bromoimidazoles [5] |

| Potassium bis(trimethylsilyl)amide | 10.0 | 1 minute | 94 | All bromoarenes [5] |

| Potassium tert-butoxide | 10.0 | 1 minute | 78 | Limited scope [5] |

| Tribromopyridine | 10.0 | 1 hour | 15 | Bromopyridines only [5] |

Temperature and Solvent Effects

The catalytic system operates optimally at -78°C in tetrahydrofuran solvent, conditions that favor formation of stable mixed aggregates while preventing decomposition pathways [5]. Structural studies demonstrate that potassium bis(trimethylsilyl)amide exists primarily as dimeric species in tetrahydrofuran at low concentrations, transitioning to monomeric forms at higher solvent concentrations [1] [33]. This solvent-dependent aggregation behavior directly influences catalytic activity, with dimeric forms showing enhanced reactivity in halogen dance transformations [1] [33].

Transition Metal-Free sp-Hybridized Carbon-Hydrogen Functionalization Strategies

Potassium bis(trimethylsilyl)amide enables efficient transition metal-free functionalization of sp-hybridized carbon-hydrogen bonds through direct deprotonation mechanisms [9]. This approach represents a sustainable alternative to traditional transition metal-catalyzed methodologies, offering advantages in cost reduction and environmental compatibility [6] [9]. The catalyst demonstrates exceptional selectivity for terminal alkyne substrates, facilitating diverse functionalization reactions including silylation, alkylation, and cross-coupling transformations [9].

Mechanistic Basis for sp-Hybridized Carbon-Hydrogen Activation

The mechanistic pathway involves initial deprotonation of terminal alkynes by potassium bis(trimethylsilyl)amide to generate acetylide intermediates [9]. These highly nucleophilic species undergo subsequent reaction with electrophilic partners, including bis(trimethylsilyl)acetylene, to afford silylated products [9]. The reaction proceeds under mild conditions at room temperature in acetonitrile solvent, eliminating the need for elevated temperatures or harsh reaction conditions [9]. Kinetic studies reveal that the deprotonation step proceeds rapidly, with subsequent electrophilic trapping occurring within minutes [9].

Synthetic Applications and Product Scope

The transition metal-free silylation platform accommodates diverse terminal alkyne substrates, including aromatic, aliphatic, and heteroaromatic derivatives [9]. Product yields range from good to excellent (up to 96%), demonstrating the broad applicability of this methodology [9]. Late-stage derivatization of pharmaceutical compounds has been successfully demonstrated, highlighting the potential for medicinal chemistry applications [9]. The methodology also enables bis-silylation of diyne substrates, providing access to valuable building blocks for materials science applications [9].

Table 2: Substrate Scope for Transition Metal-Free sp-Hybridized Carbon-Hydrogen Functionalization

| Substrate Type | Representative Example | Product Yield (%) | Reaction Conditions |

|---|---|---|---|

| Aromatic alkynes | Phenylacetylene | 89 | Room temperature, acetonitrile [9] |

| Aliphatic alkynes | 1-Hexyne | 94 | Room temperature, acetonitrile [9] |

| Heteroaromatic alkynes | 2-Thienylacetylene | 82 | Room temperature, acetonitrile [9] |

| Pharmaceutical derivatives | Commercial drugs | 96 | Room temperature, acetonitrile [9] |

Environmental and Economic Advantages

The transition metal-free approach eliminates dependence on expensive and potentially toxic transition metal catalysts such as palladium, platinum, and rhodium [9]. This methodology aligns with principles of green chemistry by reducing waste generation and minimizing environmental impact [6] [9]. The commercial availability and relatively low cost of potassium bis(trimethylsilyl)amide make this approach economically attractive for large-scale synthesis applications [9]. Additionally, the mild reaction conditions and simple workup procedures enhance the practical utility of this methodology [9].

Anionic-Radical Cascade Processes for Polycyclic Aromatic Hydrocarbon Synthesis

Potassium bis(trimethylsilyl)amide functions as both a base and single-electron donor in anionic-radical cascade reactions, enabling the synthesis of complex polycyclic aromatic hydrocarbon frameworks [45]. This dual functionality represents a unique mechanistic paradigm where the same catalyst participates in both ionic and radical reaction pathways within a single transformation [45]. The methodology provides access to extended π-conjugated systems including fluoranthenes, dibenzofluoranthenes, and related polycyclic structures [45].

Anionic-Radical Mechanism and Cascade Pathways

The cascade mechanism initiates through deprotonation of biaryl substrates bearing acyl and naphthylalkenyl moieties by potassium bis(trimethylsilyl)amide [45]. Subsequent single-electron transfer from the potassium amide generates radical anion intermediates that undergo intramolecular cyclization to form aromatic and pentagonal ring systems [45]. The cascade proceeds through formation of carbon-carbon bonds between aromatic rings, ultimately yielding hydroxyfluoranthene products in a single synthetic operation [45]. Mechanistic studies confirm that potassium bis(trimethylsilyl)amide serves dual roles as both Brønsted base and electron donor throughout the reaction sequence [45].

Synthetic Scope and Structural Diversity

The anionic-radical cascade methodology accommodates diverse substrate structures, enabling synthesis of fluoranthenes with extended π-conjugation, heteroaromatic rings, and unsymmetrical substituents [45]. Product formation occurs in good to excellent yields, typically ranging from 60-85% for complex polycyclic targets [45]. The methodology provides access to previously challenging molecular architectures that would require multi-step synthetic sequences using conventional approaches [45]. Structural modifications to substrate components allow systematic tuning of electronic and photophysical properties in the resulting polycyclic aromatic hydrocarbon products [45].

Applications in Materials Science

The polycyclic aromatic hydrocarbon products obtained through anionic-radical cascade reactions exhibit valuable electronic and optical properties suitable for materials science applications [8] [29]. These compounds serve as building blocks for organic semiconductors, photovoltaic devices, and light-emitting materials [8]. The extended π-conjugation in fluoranthene derivatives provides favorable electronic communication and charge transport properties [8]. Additionally, the hydroxyl functionality introduced during the cascade reaction offers opportunities for further structural modification and property tuning [45].

Table 3: Polycyclic Aromatic Hydrocarbon Products from Anionic-Radical Cascade Reactions

| Substrate Structure | Product Type | Yield (%) | Key Features |

|---|---|---|---|

| Biaryl-acyl-naphthylalkenyl | 9-Hydroxydibenzo[j,l]fluoranthene | 75 | Extended π-conjugation [45] |

| Heteroaromatic variants | Heteroaromatic fluoranthenes | 68 | Tunable electronic properties [45] |

| Unsymmetrical derivatives | Asymmetric polycyclic systems | 82 | Controlled substitution patterns [45] |

| π-Extended substrates | Large polycyclic frameworks | 71 | Enhanced conjugation length [45] |

Mechanistic Insights and Reaction Optimization

Detailed mechanistic investigations reveal that the anionic-radical cascade proceeds through well-defined intermediate stages that can be monitored spectroscopically [45]. The reaction requires careful optimization of temperature, solvent, and catalyst loading to achieve optimal yields and selectivity [45]. Tetrahydrofuran solvent provides the best results, likely due to favorable solvation of ionic intermediates and promotion of electron transfer processes [45]. The methodology demonstrates tolerance for various functional groups, making it applicable to complex synthetic targets containing sensitive functionality [45].

Single-Electron Donor Capability in Redox-Neutral Reaction Pathways

The investigation of potassium bis(trimethylsilyl)amide as a single-electron donor has revealed remarkable versatility in redox-neutral reaction pathways. Recent mechanistic studies have demonstrated that this compound can function as an effective electron donor in transformations previously thought to require transition metal catalysts or harsh reducing conditions [1] [2] [3] [4].

The single-electron transfer capability of potassium bis(trimethylsilyl)amide manifests through its ability to reduce conventionally inert electron acceptors. Studies have shown that heteroatom-centered anions, including the bis(trimethylsilyl)amide anion, can serve as single-electron donors to initiate radical reactions with benzene derivatives and other aromatic substrates [4]. This process involves the formation of radical intermediates through thermal single-electron transfer, bypassing the need for photochemical activation or metallic reducing agents.

Electrochemical investigations have provided quantitative insights into the electron-donating capacity of potassium bis(trimethylsilyl)amide. While specific reduction potentials for the potassium salt have not been directly measured, comparative studies with related organic electron donors indicate that metal bis(trimethylsilyl)amides operate within a reduction potential range favorable for single-electron transfer to aryl halides and other electrophilic substrates [1] [2]. The compound's effectiveness as an electron donor appears to correlate with its aggregation state and coordination environment, with monomeric forms generally exhibiting enhanced electron-donating capabilities compared to dimeric aggregates.

Mechanistic studies employing electron paramagnetic resonance spectroscopy have confirmed the generation of radical species when potassium bis(trimethylsilyl)amide is combined with appropriate electron acceptors. These investigations have revealed signals characteristic of phenyl radicals and other carbon-centered radicals, providing direct evidence for single-electron transfer processes [4]. The formation of these radical intermediates supports proposed mechanisms involving initial electron transfer followed by radical coupling or hydrogen atom transfer reactions.

The redox-neutral nature of many potassium bis(trimethylsilyl)amide-mediated transformations represents a significant advantage over traditional reducing systems. Unlike conventional electron transfer processes that require stoichiometric reducing agents or electrochemical cells, these reactions proceed through catalytic cycles where the base is regenerated through proton abstraction or other acid-base equilibria [5] [6]. This characteristic makes potassium bis(trimethylsilyl)amide particularly attractive for synthetic applications where functional group tolerance and mild reaction conditions are critical.

| Reaction Type | Electron Transfer Mechanism | Yield (%) | Key Features |

|---|---|---|---|

| Benzylic C-H activation | Single-electron transfer | 85-95 | Selective metalation [5] |

| Alkyl halide reduction | Radical chain process | 70-90 | Functional group tolerance [4] |

| Aryl iodide activation | Thermal SET | 60-85 | No photochemical activation [4] |

| Cross-coupling reactions | Catalytic electron transfer | 75-92 | Transition metal-free [6] |

Base-Stabilized Ate Complex Formation in Cross-Coupling Reactions

The formation of base-stabilized ate complexes represents a crucial mechanistic pathway through which potassium bis(trimethylsilyl)amide participates in cross-coupling reactions. These complexes, characterized by expanded coordination spheres around the potassium center, play pivotal roles in facilitating electron transfer processes and stabilizing reactive intermediates [7] [8] [9].

Structural investigations have revealed that potassium bis(trimethylsilyl)amide readily forms ate complexes in the presence of coordinating ligands and donor molecules. These complexes exhibit diverse structural motifs depending on the nature of the coordinating species and reaction conditions. In the presence of nitrogen-containing ligands such as tetramethylethylenediamine and pentamethyldiethylenetriamine, potassium bis(trimethylsilyl)amide forms tetranuclear dimeric complexes with enhanced reactivity profiles [8]. The expanded coordination environment in these ate complexes serves to stabilize the potassium center while maintaining the nucleophilic character of the bis(trimethylsilyl)amide anion.

The mechanism of ate complex formation involves the coordination of donor molecules to the potassium center, leading to changes in the electronic structure and aggregation state of the amide. Nuclear magnetic resonance studies have provided detailed insights into the solution behavior of these complexes, revealing solvent-dependent equilibria between different aggregation states [8] [9]. The formation of ate complexes typically results in enhanced solubility in organic solvents and improved thermal stability compared to the parent compound.

In cross-coupling reactions, ate complexes serve as key intermediates that facilitate the transfer of the organic substrate to the electrophilic coupling partner. The mechanism involves the initial formation of a base-stabilized ate complex, followed by coordination of the electrophile and subsequent electron transfer or nucleophilic attack [10] [11]. This pathway is particularly important in reactions involving styrenes and other alkenes, where the ate complex provides a stabilized environment for the formation of carbon-carbon bonds.

The cooperative effect of multiple potassium bis(trimethylsilyl)amide molecules in ate complex formation has been demonstrated through kinetic studies. These investigations have shown that dimeric potassium amide catalysts can work together in catalytic cycles, with one molecule serving as the base while the other participates in the coupling reaction [6]. This cooperative mechanism explains the enhanced reactivity observed in reactions conducted under conditions that favor ate complex formation.

| Ate Complex Type | Coordination Environment | Stability | Reactivity Enhancement |

|---|---|---|---|

| TMEDA-stabilized | Tetranuclear dimeric | High | 3-fold increase [8] |

| Crown ether complexes | Monomeric ion pairs | Moderate | Variable [9] |

| Heterobimetallic | Polymeric chains | High | Substrate-dependent [7] |

| Solvent-stabilized | Dimeric to monomeric | Temperature-dependent | Solvent-dependent [12] |

Solvent-Polarity Dependent Nucleophilicity Modulation

The nucleophilicity of potassium bis(trimethylsilyl)amide exhibits remarkable sensitivity to solvent polarity, with coordinating solvents dramatically altering both the aggregation state and the reactivity profile of the base. This solvent-dependent behavior has profound implications for mechanistic pathways and synthetic applications [9] [13] [14] [12].

Comprehensive structural studies have revealed that potassium bis(trimethylsilyl)amide adopts different aggregation states depending on the coordinating ability of the solvent. In weakly coordinating solvents such as toluene and triethylamine, the compound exists predominantly as dimeric aggregates with limited solvation [9] [12]. These dimeric forms exhibit moderate nucleophilicity and are suitable for reactions requiring controlled basicity. The silicon-29 nuclear magnetic resonance chemical shifts and nitrogen-15 coupling constants provide diagnostic signatures for these dimeric aggregates, with characteristic values of -20.8 to -22.0 ppm and coupling constants of 10.5 to 12.6 Hz [9].

Transition to more polar, coordinating solvents such as tetrahydrofuran and dimethoxyethane results in progressive deaggregation to monomeric forms. This deaggregation process is accompanied by significant changes in nucleophilicity, with monomeric forms exhibiting enhanced reactivity toward electrophilic substrates [9] [12]. The monomeric species display characteristic silicon-29 chemical shifts in the range of -23.9 to -26.5 ppm and larger nitrogen-15 coupling constants of 14.1 to 16.9 Hz, reflecting the different electronic environments around the silicon centers.

The most dramatic changes in nucleophilicity occur in highly coordinating solvents such as hexamethylphosphoramide and crown ether solutions. Under these conditions, potassium bis(trimethylsilyl)amide can approach complete ion pair separation, with the bis(trimethylsilyl)amide anion exhibiting maximum nucleophilicity [9]. These highly nucleophilic forms are characterized by silicon-29 chemical shifts extending to -28.0 to -29.4 ppm and very large coupling constants exceeding 18 Hz, indicating substantial changes in the electronic structure of the amide anion.

The solvent-polarity dependent nucleophilicity modulation has significant practical implications for synthetic applications. Reactions conducted in coordinating solvents typically proceed at lower temperatures and shorter reaction times compared to those in non-coordinating media [15] [13]. However, the enhanced nucleophilicity in polar solvents can also lead to decreased selectivity in some transformations, requiring careful optimization of reaction conditions to balance reactivity and selectivity.

Temperature effects further modulate the solvent-dependent behavior of potassium bis(trimethylsilyl)amide. Low-temperature studies have revealed that strongly coordinating ligands such as tetramethylethylenediamine can promote deaggregation even under conditions where dimeric forms are favored at ambient temperature [9]. This temperature dependence provides an additional parameter for controlling the nucleophilicity and reactivity of the base in synthetic applications.

| Solvent System | Aggregation State | Si-29 Chemical Shift (ppm) | Nucleophilicity Index | Typical Applications |

|---|---|---|---|---|

| Toluene | Dimeric | -20.8 to -22.0 | Moderate | Controlled deprotonation [9] |

| Triethylamine | Dimeric | -21.0 to -22.2 | Moderate | Orthometalation [13] |

| Tetrahydrofuran | Monomeric | -23.9 to -26.5 | Enhanced | General synthesis [9] |

| Dimethoxyethane | Monomeric | -24.2 to -26.1 | Enhanced | Coupling reactions [12] |

| Hexamethylphosphoramide | Ion pair | -28.0 to -29.4 | Maximum | Challenging substrates [9] |

| Crown ether solutions | Separated ions | -27.0 to -29.0 | Maximum | Specialized applications [9] |

The mechanistic implications of solvent-dependent nucleophilicity modulation extend beyond simple basicity effects. The different aggregation states exhibit distinct kinetic behaviors, with monomeric forms generally displaying first-order kinetics in base concentration, while dimeric forms often exhibit more complex kinetic profiles [15]. These kinetic differences reflect the involvement of different numbers of base molecules in the rate-determining steps of various transformations.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (65.89%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.